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Compound of Interest

Compound Name: TMP195

Cat. No.: B15587253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TMP195, a first-in-class,

selective class IIa histone deacetylase (HDAC) inhibitor. It details the compound's discovery, an

optimized multigram synthesis process, its mechanism of action, and key experimental data.

Discovery and Significance
TMP195 was identified as a potent and selective inhibitor of class IIa HDACs (HDAC4, 5, 7,

and 9).[1][2] Its discovery marked a significant advancement in the field of epigenetics and drug

development due to its unique, non-chelating zinc-binding group, the trifluoromethyloxadiazole

(TFMO).[1][2] This moiety circumvents the pharmacological liabilities often associated with the

hydroxamate groups found in many traditional, pan-HDAC inhibitors.[1][2] The high selectivity

of TMP195 for class IIa HDACs allows for the targeted investigation of this enzyme subclass,

revealing their distinct cellular roles, particularly in immune cell function, without the broad

cytotoxicity seen with pan-HDAC inhibitors.[1][3]

Synthesis of TMP195
The initial synthesis routes for TMP195 were suitable for subgram-scale production but were

limited by tedious procedures, the use of hazardous reagents, and low overall yields of around

9%.[3][4] To meet the demands for further clinical studies, a more efficient, environmentally

friendly, and scalable process was developed. This optimized process significantly improved

the overall yield to 45%, accelerated reaction times from 40 hours to under 19 hours, and
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streamlined purification steps from five column chromatography purifications to just one.[4] Key

improvements include the solvent-free synthesis of the 4-(chloromethyl)-2-phenyloxazole

intermediate and the replacement of hazardous cyanide sources.[4] This robust process is

stable and repeatable on a 10-gram scale.[4]

Mechanism of Action
TMP195 exerts its biological effects through the selective inhibition of class IIa HDACs. Unlike

other HDAC classes, class IIa enzymes have minimal catalytic activity on acetylated histones

and primarily function as transcriptional repressors by interacting with transcription factors.

TMP195 occupies the acetyl-lysine binding site of these HDACs, disrupting their repressive

functions.[5]

A primary and well-documented effect of TMP195 is the modulation of the tumor

microenvironment (TME) by reprogramming macrophage phenotypes.[6][7] In the context of

cancer, tumor-associated macrophages (TAMs) often adopt a pro-tumor (M2-like) phenotype.

TMP195 treatment promotes the differentiation and recruitment of monocytes that become

highly phagocytic, pro-inflammatory (M1-like) macrophages within the tumor.[7][8] These

reprogrammed macrophages enhance antigen presentation and produce pro-inflammatory

cytokines, leading to an anti-tumor immune response.[8][9] This effect is not due to direct

cytotoxicity on cancer cells, but rather an indirect, immune-mediated mechanism.[8][9]

The anti-inflammatory effects of TMP195 are also linked to the inhibition of the NF-κB signaling

pathway.[10][11] By preventing the deacetylation and activation of key kinases like IKK,

TMP195 can reduce the phosphorylation of the NF-κB p65 subunit, thereby decreasing the

expression of downstream pro-inflammatory genes.[10][12] This mechanism is crucial for its

therapeutic potential in inflammatory conditions beyond cancer, such as atherosclerosis and

acute kidney injury.[10][12]
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Caption: TMP195 inhibits Class IIa HDACs, preventing NF-κB activation and promoting M1
macrophage polarization.

Structure-Activity Relationship (SAR)
The design of TMP195 and its analogs is based on a three-motif pharmacophoric model

common to HDAC inhibitors. Structure-activity relationship (SAR) studies have been crucial in

optimizing its potency and selectivity.[13]

Zinc-Binding Group (ZBG): The novel trifluoromethyloxadiazole (TFMO) moiety is the key

innovation, providing a non-chelating interaction with the zinc ion in the catalytic pocket of

class IIa HDACs.[2][13]

Linker Moiety: A hydrophobic linker connects the ZBG to the "cap" group, occupying a

hydrophobic channel within the enzyme. Modifications to this linker can influence brain

penetrance and other pharmacokinetic properties.[13]

Cap Group: This larger, often aromatic moiety interacts with residues at the surface of the

enzyme's active site, contributing significantly to isoform selectivity and potency.[13]

Caption: Pharmacophore model of TMP195 showing its key structural components and their
interactions.

Quantitative Data Summary
Table 1: Physicochemical Properties of TMP195

Property Value Reference

Molecular Formula C₂₃H₁₉F₃N₄O₃ [2]

Molecular Weight 456.42 g/mol [2][6]

Purity >98% (typically 99.58%) [1][6]

Appearance White solid [1]

Solubility in DMSO Up to 91 mg/mL (199.37 mM) [1][6]

CAS Number 1314891-22-9 [2][5]
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Table 2: In Vitro Inhibitory Activity of TMP195
Target HDAC Kᵢ (nM) IC₅₀ (nM)

Selectivity vs
Other HDACs

Reference

HDAC4 59 111 >100-fold [2][5][6][14]

HDAC5 60 106 >100-fold [2][5][6][14]

HDAC7 26 46 >100-fold [2][5][6][14]

HDAC9 15 9 >100-fold [2][5][6][14]

Class I & IIb - >10,000 - [2][14]

Table 3: In Vivo Efficacy in Preclinical Models
Model Dosage Key Findings Reference

MMTV-PyMT Breast

Cancer (Mouse)
50 mg/kg/day, i.p.

Reduced tumor

burden and pulmonary

metastases;

Increased anti-tumor

macrophages.

[6][7]

Colitis-Associated

Colorectal Cancer

(Mouse)

50 mg/kg/day, i.p.

Significantly reduced

tumor burden;

Increased M1

macrophage

polarization.

[9]

LPS-Induced Acute

Kidney Injury (Mouse)
-

Reduced renal

damage,

inflammation, and

tubular cell apoptosis.

[10][15]

Atherosclerosis

(Apoe-/- Mouse)
-

Attenuated

atherosclerotic plaque

development and

vascular inflammation.

[11]
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Key Experimental Protocols
Protocol 1: In Vitro Human Monocyte Differentiation
This protocol describes the differentiation of human monocytes in the presence of TMP195 to

assess its impact on macrophage development.

Cell Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

Culture Medium: Use RPMI Medium 1640 supplemented with GlutaMAX, 10% v/v fetal

bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 μg/ml

streptomycin.[6]

Treatment: Differentiate monocytes for 5 days in the presence of either 300 nM TMP195 or

0.1% (v/v) DMSO as a vehicle control.[6]

Cell Collection: After 5 days, collect cells by washing and incubating with a 5 mM EDTA

solution in PBS (Ca²⁺/Mg²⁺-free).

Analysis: Analyze the resulting antigen-presenting cells via flow cytometry to assess

changes in cell surface markers and phenotypes.[6]

Protocol 2: In Vivo Murine Breast Cancer Model
This workflow outlines the evaluation of TMP195's anti-tumor efficacy in the MMTV-PyMT

mouse model of breast cancer.
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Caption: Workflow for evaluating TMP195 efficacy in a mouse model of breast cancer.
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Model: Use female MMTV-PyMT mice, an autochthonous, macrophage-dependent model of

breast cancer.[7]

Grouping: When tumors reach a specified volume (e.g., 150–800mm³), randomize mice into

a vehicle control group and a treatment group.[7]

Dosing: Administer daily intraperitoneal (i.p.) injections of TMP195 at 50 mg/kg or an equal

volume of the vehicle (e.g., DMSO).[7]

Monitoring: Measure tumor burden regularly (e.g., every 2-3 days) using calipers.

Endpoint: After a set treatment period (e.g., 14-28 days), euthanize the mice.[7][9]

Tissue Analysis: Harvest tumors for flow cytometry and histological analysis to assess the

immune microenvironment. Harvest lungs and perform hematoxylin and eosin (H&E) staining

to quantify metastatic lesions.[7]

Protocol 3: Preparation of TMP195 for In Vivo
Administration
TMP195 can be formulated for intraperitoneal injection using the following method:

Stock Solution: Prepare a 100 mg/ml stock solution of TMP195 in fresh DMSO.[6]

Vehicle Preparation: To prepare 1 mL of the final working solution, add 50 μL of the DMSO

stock solution to 400 μL of PEG300 and mix until clear.[6]

Emulsification: Add 50 μL of Tween80 to the PEG300/DMSO mixture and mix until clear.

Final Dilution: Add 500 μL of ddH₂O to bring the final volume to 1 mL.

Administration: The mixed solution should be used immediately for optimal results.[6]

Therapeutic Applications and Future Directions
TMP195's unique mechanism of action positions it as a promising therapeutic agent for various

diseases.
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Oncology: By modulating the tumor microenvironment, TMP195 shows significant potential

as an immunomodulatory agent. It enhances the efficacy of standard chemotherapies

(paclitaxel, carboplatin) and checkpoint blockade immunotherapies (anti-PD-1), suggesting

its use in combination therapies for solid tumors like breast and colorectal cancer.[7][9]

Inflammatory and Cardiovascular Diseases: The ability of TMP195 to suppress inflammation

via the NF-κB pathway makes it a candidate for treating chronic inflammatory conditions

such as atherosclerosis.[12][16] Early research also points to a potential role for HDAC

inhibitors in mitigating cardiac hypertrophy and heart failure.[17][18]

Drug Resistance: Emerging evidence suggests TMP195 may help resensitize multidrug-

resistant cancer cells to conventional chemotherapeutics by inhibiting the function of ABCB1

and ABCG2 drug efflux pumps.[19]

Future research will likely focus on clinical trials to establish the safety and efficacy of TMP195
in humans, further exploration of its synergistic effects with other therapies, and the

development of next-generation class IIa HDAC inhibitors with improved pharmacokinetic

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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